molecular formula C4H8N6 B8771615 Pyrazine-2,3,5,6-tetraamine

Pyrazine-2,3,5,6-tetraamine

Cat. No. B8771615
M. Wt: 140.15 g/mol
InChI Key: BLFHNSQIZCUTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazine-2,3,5,6-tetraamine is a useful research compound. Its molecular formula is C4H8N6 and its molecular weight is 140.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazine-2,3,5,6-tetraamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine-2,3,5,6-tetraamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C4H8N6

Molecular Weight

140.15 g/mol

IUPAC Name

pyrazine-2,3,5,6-tetramine

InChI

InChI=1S/C4H8N6/c5-1-2(6)10-4(8)3(7)9-1/h(H4,5,7,9)(H4,6,8,10)

InChI Key

BLFHNSQIZCUTLB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)N)N)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Diamino 3,5-dinitro pyrazine (150 g, 75 mmol), 5% palladium on carbon (2.0 g) and deoxygenated water (200 mL) was added to a parr shaker and charged with 50 psi of hydrogen and allowed to shake at room temperature tor 24 hours. The reaction mixture was added to deoxygenated boiling water (750 mL) and filtered hot. The filtrate was allowed to cool to room temperature and the resulting solid was recrystallized from concentrated HCl (16.1 g, 80.1%). Crystal exists as a trihydrogen chloride mono hydrate system.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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